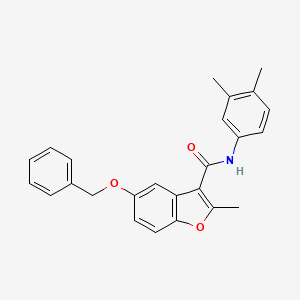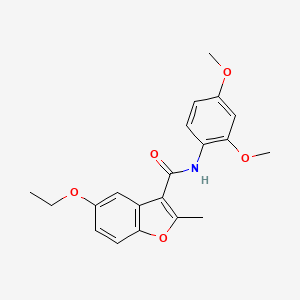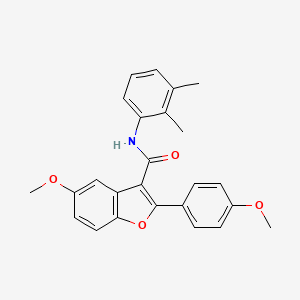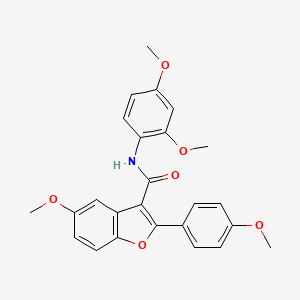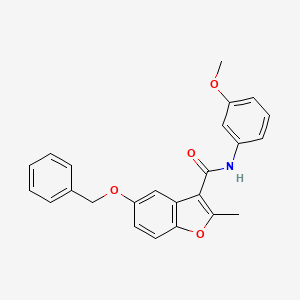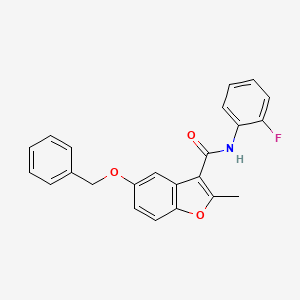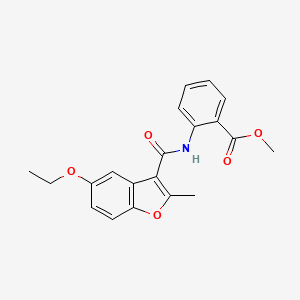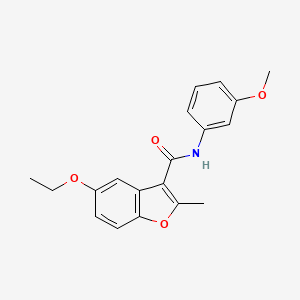
5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide, commonly referred to as EMBC, is a compound that has been studied in the field of organic chemistry and medicinal chemistry. EMBC is an aromatic heterocyclic compound that was first synthesized in the 1970s and has since been studied for its potential applications in the field of medicinal chemistry. This compound has been used in numerous research studies due to its unique chemical structure and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
EMBC has been studied for its potential applications in the field of medicinal chemistry. This compound has been studied for its potential to inhibit the growth of cancer cells and to act as an anti-inflammatory agent. EMBC has also been studied for its potential to act as an antioxidant, to reduce oxidative stress, and to protect cells from damage caused by free radicals. Additionally, EMBC has been studied for its potential to act as an antimicrobial agent and to treat infections.
Mecanismo De Acción
The mechanism of action of EMBC is not yet fully understood. However, it is believed that EMBC acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, EMBC is believed to act as an antioxidant, scavenging free radicals and preventing them from causing damage to cells. Finally, EMBC is believed to act as an antimicrobial agent, inhibiting the growth of bacteria and other microorganisms.
Biochemical and Physiological Effects
EMBC has been studied for its potential biochemical and physiological effects. Studies have shown that EMBC has anti-inflammatory and antioxidant properties, and can protect cells from damage caused by free radicals. Additionally, EMBC has been shown to inhibit the growth of cancer cells and to act as an antimicrobial agent. Finally, EMBC has been shown to reduce oxidative stress and to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMBC has several advantages for laboratory experiments. This compound is relatively easy to synthesize and can be produced in high yields. Additionally, EMBC has a relatively low toxicity, making it safe to use in laboratory experiments. However, EMBC is not very soluble in water, making it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are numerous potential future directions for research into EMBC. Further studies are needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic applications. Additionally, further studies are needed to explore the potential of EMBC as an antimicrobial agent, and to determine its potential toxicity in humans. Finally, further studies are needed to explore the potential of EMBC as an antioxidant and to determine its potential to reduce oxidative stress.
Métodos De Síntesis
The synthesis of EMBC can be achieved through several different methods. The most common method involves the reaction of ethyl 3-methoxybenzoate with 2-methoxyethylbenzene in the presence of a base catalyst such as potassium carbonate. This reaction produces the desired product, EMBC, in high yields. An alternative method involves the reaction of 3-methoxybenzaldehyde with 2-methoxyethylbenzene in the presence of a base catalyst such as potassium carbonate. This reaction also produces the desired product, EMBC, in high yields.
Propiedades
IUPAC Name |
5-ethoxy-N-(3-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-4-23-15-8-9-17-16(11-15)18(12(2)24-17)19(21)20-13-6-5-7-14(10-13)22-3/h5-11H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTLMZDNPBWURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6545020.png)
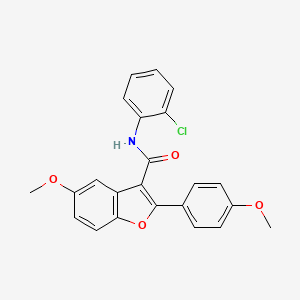

![ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate](/img/structure/B6545036.png)
